(3-Bromopropyl)triphenylsilane
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Overview
Description
(3-Bromopropyl)triphenylsilane is an organosilicon compound with the molecular formula C21H21BrSi It is characterized by a bromopropyl group attached to a triphenylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Bromopropyl)triphenylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with 3-bromopropyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like toluene or dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organosilicon chemistry suggest that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromopropyl)triphenylsilane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Major Products
Nucleophilic Substitution: Products include various substituted triphenylsilane derivatives, depending on the nucleophile used.
Oxidation: Oxidation products may include silanol or siloxane derivatives.
Scientific Research Applications
(3-Bromopropyl)triphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Bromopropyl)triphenylsilane primarily involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromophenyl)triphenylsilane
- (3-Chlorophenyl)triphenylsilane
- (3-Trifluoromethylphenyl)triphenylsilane
Uniqueness
(3-Bromopropyl)triphenylsilane is unique due to the presence of the bromopropyl group, which provides distinct reactivity compared to other similar compounds. This allows for specific applications in organic synthesis and material science that are not possible with other triphenylsilane derivatives .
Properties
IUPAC Name |
3-bromopropyl(triphenyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrSi/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXHHEFPXKTMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CCCBr)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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